molecular formula C12H10Cl2O3 B13057762 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Cat. No.: B13057762
M. Wt: 273.11 g/mol
InChI Key: YVYRRLCAFXJPPA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a cyclopentene ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the cyclopentene ring and the presence of both hydroxyl and carboxylic acid groups.

Properties

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17)

InChI Key

YVYRRLCAFXJPPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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